Sodium 4'-chloro-[1,1'-biphenyl]-4-sulfonate
Overview
Description
Sodium 4’-chloro-[1,1’-biphenyl]-4-sulfonate is a chemical compound that belongs to the biphenyl family. It consists of two benzene rings connected by a single bond, with a chlorine atom attached to one ring and a sulfonate group attached to the other. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of biphenyl compounds, including Sodium 4’-chloro-[1,1’-biphenyl]-4-sulfonate, often involves several key reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . This reaction is known for its mild conditions and high yields.
Industrial Production Methods: Industrial production of biphenyl derivatives typically involves large-scale reactions using similar coupling methods. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Sodium 4’-chloro-[1,1’-biphenyl]-4-sulfonate undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl compounds can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can introduce nitro groups, while oxidation can lead to the formation of carboxylic acids .
Scientific Research Applications
Sodium 4’-chloro-[1,1’-biphenyl]-4-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 4’-chloro-[1,1’-biphenyl]-4-sulfonate involves its interaction with specific molecular targets. The sulfonate group can enhance the compound’s solubility and reactivity, allowing it to interact with various enzymes and receptors. The chlorine atom can also influence the compound’s electronic properties, affecting its binding affinity and activity .
Comparison with Similar Compounds
4-Chlorobiphenyl: A related compound with similar structural features but lacking the sulfonate group.
4’-Fluoro-[1,1’-biphenyl]-3,4,5-triol: Another biphenyl derivative with different substituents, showing distinct chemical and biological properties.
Uniqueness: Sodium 4’-chloro-[1,1’-biphenyl]-4-sulfonate is unique due to the presence of both chlorine and sulfonate groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
sodium;4-(4-chlorophenyl)benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S.Na/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16;/h1-8H,(H,14,15,16);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULFNMQRBFTKPQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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